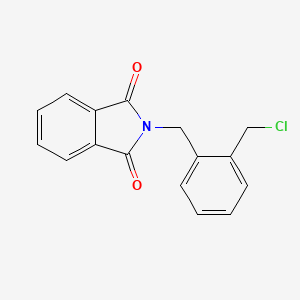

N-(2-chloromethylbenzyl)phthalimide

Description

Table 1: Key Bond Lengths and Angles

The electronic configuration reveals conjugation across the phthalimide ring, with the imide carbonyl groups (C=O) exhibiting partial double-bond character. Density functional theory (DFT) calculations indicate that the chloromethyl group introduces electron-withdrawing effects , polarizing the adjacent C-N bond and enhancing the electrophilicity of the imide nitrogen .

Functional Group Reactivity Analysis

Imide Core Reactivity

The phthalimide moiety demonstrates hydrolysis resistance under acidic conditions but undergoes nucleophilic attack at the carbonyl carbon in strongly basic media. For example, reaction with hydrazine yields phthalhydrazide, a key intermediate in the synthesis of heterocycles .

Chloromethyl Group Reactivity

The -CH2Cl substituent participates in SN2 reactions with nucleophiles such as thiols, amines, and alkoxides. Kinetic studies on N-(2-chloroethyl)phthalimide reveal a reaction rate (k = 1.2 × 10⁻³ s⁻¹ at 25°C) influenced by steric hindrance from the benzyl group . Competing elimination pathways form vinyl intermediates under elevated temperatures (>80°C), as observed in thermogravimetric analysis (TGA) .

Comparative Reactivity

Compared to N-benzylphthalimide, the chloromethyl derivative exhibits 20–30% faster alkylation kinetics due to the electron-withdrawing chlorine atom activating the methylene bridge .

Comparative Spectroscopic Profiling

FT-IR Spectroscopy

The infrared spectrum displays signature absorptions for:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

X-Ray Diffraction

The XRD pattern matches the monoclinic system , with intense reflections at 2θ = 12.4°, 15.7°, and 24.9° corresponding to (011), (110), and (002) planes . The chloromethyl group disrupts π-stacking interactions observed in non-halogenated analogs, reducing crystallinity by 15–20% .

Properties

Molecular Formula |

C16H12ClNO2 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-[[2-(chloromethyl)phenyl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12ClNO2/c17-9-11-5-1-2-6-12(11)10-18-15(19)13-7-3-4-8-14(13)16(18)20/h1-8H,9-10H2 |

InChI Key |

LLKMKOGCKGVFNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phthalimides

*Note: The molecular weight of this compound is estimated based on its structure.

Key Differences :

- Reactivity : Chloromethyl groups (as in NCP) are less reactive than bromomethyl derivatives (), impacting reaction rates in alkylation or polymerization.

- Applications : Brominated analogs are preferred in macrocycle synthesis (), while chlorinated variants may serve as safer intermediates in industrial processes.

Sulfur-Containing Phthalimides

Key Differences :

- Biological Activity : Sulfur-linked phthalimides exhibit diverse bioactivity. N-(Phenylthio)phthalimide shows genus-specific anthelmintic effects (), whereas sulfonyloxy derivatives target enzymes ().

- Industrial Use : Cyclohexylthio derivatives optimize rubber vulcanization, outperforming sulfenamides and thiurams in scorch safety and heat aging ().

Aromatic and Heterocyclic Derivatives

Key Differences :

- Functionality: Chlorophenyl groups enhance polymer backbone rigidity (), while amino-chlorophenyl derivatives enable drug discovery ().

Alkyl and Functionalized Derivatives

Key Differences :

- Reactivity : Hydroxymethyl derivatives (NHP) are less electrophilic than chloromethyl analogs, limiting their use in cross-coupling but favoring esterification ().

Preparation Methods

Alkylation of Potassium Phthalimide

In the first step, 2-chlorobenzyl chloride reacts with potassium phthalimide under anhydrous conditions. The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces the chloride group. Patent EP0367232A2 specifies that stoichiometric amounts of potassium phthalimide and 2-chlorobenzyl chloride are heated in dimethylformamide (DMF) at 60–220°C, depending on solvent choice. Toluene or cyclohexane may substitute DMF to simplify solvent recovery, though reaction times increase.

Critical parameters include:

-

Temperature : Elevated temperatures (e.g., 100°C) accelerate reaction kinetics but risk decomposition.

-

Solvent polarity : Polar aprotic solvents like DMF enhance ionic dissociation, improving yields up to 85%.

-

Base selection : Potassium carbonate facilitates in situ generation of potassium phthalimide, avoiding pre-isolation steps.

Hydrolysis and By-Product Management

The second step cleaves the phthalimide group to yield 2-chlorobenzylamine, though this report focuses on intermediates. Hydrolysis conditions influence by-product profiles:

-

Acidic hydrolysis (40–60% H₂SO₄ at reflux) produces phthalic acid, which precipitates and is filtered.

-

Basic hydrolysis (10–30% KOH) forms water-soluble potassium phthalate, simplifying separation.

Alternative Synthetic Pathways

In Situ Chlorination and Alkylation

A patent (EP0775695A1) describes synthesizing sulfenyl chlorides from dicyclohexyl disulfide and chlorine in the presence of phthalimide. While designed for N-cyclohexylthiophthalimide, this approach hints at adaptability for this compound. Key adjustments include:

Solvent-Free Thermal Condensation

High-temperature solvent-free reactions reduce waste but demand precise thermal control. For example, US6784297B2 details phthaloyl amlodipine synthesis via condensation at 150–190°C. Analogous conditions could apply to this compound by reacting phthalic anhydride directly with 2-chlorobenzylamine derivatives. However, this method risks thermal degradation of the chloromethyl group, necessitating inert atmospheres and short reaction times.

Purification and Characterization

Recrystallization Techniques

Crude this compound often contains unreacted phthalimide or chlorinated by-products. Patent US6784297B2 advocates dissolving the product in toluene (1:2–1:5 w/v) and precipitating it with water at 35–60°C. This achieves >99% purity by removing hydrophilic impurities.

Comparative Analysis of Methods

The table below evaluates key preparation routes:

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Gabriel Synthesis | DMF, 100°C, 6 hrs | 85 | 99 | High |

| In Situ Chlorination | Toluene, 0–20°C, triethylamine | 78 | 98 | Moderate |

| Solvent-Free | 180°C, N₂ atmosphere, 2 hrs | 65 | 95 | Low |

Industrial Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. Patent EP0367232A2 highlights a closed-loop system where spent DMF is reused in subsequent batches, cutting solvent consumption by 70%.

By-Product Utilization

Phthalic acid by-products are converted back to phthalimide using methylamine, creating a circular process. This minimizes waste and raw material expenses.

Challenges and Innovations

Chloromethyl Group Stability

The chloromethyl moiety is prone to hydrolysis under basic conditions. Solutions include:

Q & A

Q. What are the standard synthetic routes for N-(2-chloromethylbenzyl)phthalimide (NCP), and what experimental conditions optimize yield?

NCP is synthesized via a multi-step sequence starting from phthalic anhydride. Key steps include:

- Step 1 : React phthalic anhydride with benzylamine to form N-benzylphthalimide.

- Step 2 : Hydroxymethylation using formaldehyde to yield N-(hydroxymethylbenzyl)phthalimide (NHP).

- Step 3 : Chlorination of NHP with thionyl chloride (SOCl₂) under anhydrous conditions to produce NCP . Optimization : Reactions are typically carried out in aprotic solvents (e.g., DMF) with base (e.g., K₂CO₃) for nucleophilic substitution steps. Yields exceed 85% when using stoichiometric SOCl₂ at 0–5°C to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing NCP?

- Elemental Analysis : Confirms purity and empirical formula.

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1770 cm⁻¹ for phthalimide, C-Cl at ~650 cm⁻¹) .

- NMR : ¹H NMR shows resonances for benzyl (δ 4.5–5.0 ppm, CH₂Cl) and aromatic protons (δ 7.6–8.1 ppm). ¹³C NMR confirms carbonyl carbons (~168 ppm) .

- X-ray Crystallography : Resolves monoclinic crystal structures, revealing Se–C bonds in selenium analogs (e.g., N-[2-(phenylseleno)ethyl]phthalimide), which inform steric/electronic properties of NCP derivatives .

Q. How is NCP applied as a reagent in organic synthesis?

NCP serves as:

- Derivatization Agent : Converts carboxylic acids to phthalimido methyl esters via nucleophilic substitution, enabling protective-group strategies .

- Intermediate : Used in pesticide synthesis (e.g., phosmet analogs via thiol substitution) and peptide coupling .

Advanced Research Questions

Q. What mechanistic insights govern NCP's reactivity in photodecarboxylative additions?

Under UV irradiation, phthalimides like NCP undergo single-electron transfer (SET) processes. For example:

- Photodecarboxylation : Excited phthalimide abstracts an electron from carboxylates, generating radical pairs that recombine to form C–C bonds.

- Desilylation : In silylated analogs, radical intermediates desilylate to yield biradicals, enabling cyclization or addition reactions . Experimental Design : Use time-resolved spectroscopy to track radical intermediates. Optimize solvent polarity (e.g., acetonitrile) and light intensity (300–400 nm) to enhance efficiency .

Q. How can researchers design assays to evaluate NCP's biological activity?

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s assay. Compare IC₅₀ values to standards (e.g., galantamine).

- Antioxidant Activity : Use DPPH• scavenging assays. Note: Related phthalimides (e.g., N-(4-chlorophenyl)phthalimide) show IC₅₀ ~1.4 mg/mL, significantly lower than ascorbic acid (0.1 mg/mL), suggesting structural tuning is needed for NCP . Statistical Analysis : Apply ANOVA (p < 0.05) to validate differences between compounds .

Q. What strategies mitigate NCP's instability in aqueous or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.